N-Benzyl-2-methoxy-N-phenylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-methoxy-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-24-20-15-9-8-14-19(20)21(23)22(18-12-6-3-7-13-18)16-17-10-4-2-5-11-17/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQVKEUFERGCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N Benzyl 2 Methoxy N Phenylbenzamide
Retrosynthetic Analysis and Strategic Precursor Development
The synthetic strategy for N-Benzyl-2-methoxy-N-phenylbenzamide is logically devised through retrosynthetic analysis, which deconstructs the target molecule into simpler, readily available precursors. The key disconnection points are the ether and amide bonds, identifying N-Benzyl-2-hydroxy-N-phenylbenzamide as a crucial intermediate.
Synthesis of Key Intermediates, including N-Benzyl-2-hydroxy-N-phenylbenzamide
The primary precursor, N-Benzyl-2-hydroxy-N-phenylbenzamide, is synthesized by forming an amide bond between a salicylic acid derivative and N-benzylaniline. The hydroxyl group of salicylic acid is typically protected prior to the amidation reaction to prevent unwanted side reactions. A common approach involves the acylation of N-benzylaniline with 2-hydroxybenzoyl chloride. The acid chloride is generated from 2-hydroxybenzoic acid (salicylic acid) using a chlorinating agent like thionyl chloride (SOCl₂).
The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of N-benzylaniline attacks the electrophilic carbonyl carbon of 2-hydroxybenzoyl chloride, leading to the formation of the N-Benzyl-2-hydroxy-N-phenylbenzamide scaffold. The presence of a non-nucleophilic base is often required to neutralize the HCl generated during the reaction.
General Principles for Benzanilide (B160483) Scaffold Construction
The construction of the benzanilide scaffold, which forms the core of the target molecule, relies on fundamental amide bond formation reactions. researchgate.netgoogle.com These methods generally involve the activation of a benzoic acid derivative to make it more susceptible to nucleophilic attack by an aniline (B41778).
Key strategies for benzanilide scaffold construction include:
Acyl Chloride Method: This is one of the most traditional and effective methods. A benzoyl chloride is reacted with an aniline in the presence of a base (like pyridine or triethylamine) to neutralize the resulting HCl.
Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid. researchgate.net The activated species then readily reacts with the aniline to form the amide bond. This method is often preferred for its mild reaction conditions.
Other Coupling Reagents: A variety of other reagents can be employed to facilitate amide bond formation, including phosphonium-based reagents (e.g., BOP reagent) and uranium-based reagents (e.g., HATU). These reagents are particularly useful for sterically hindered substrates or when mild conditions are essential.
The choice of method depends on factors such as the substrate's functional group tolerance, desired yield, and reaction scale. For the synthesis of N-Benzyl-2-hydroxy-N-phenylbenzamide, the acyl chloride method is often suitable due to the relative stability of the starting materials.
Direct Synthesis and Reaction Optimization for this compound
The final step in the synthesis of this compound is the conversion of the hydroxyl group in N-Benzyl-2-hydroxy-N-phenylbenzamide to a methoxy (B1213986) group. This transformation is a classic O-methylation reaction.
O-Methylation of N-Benzyl-2-hydroxy-N-phenylbenzamide: Mechanistic and Practical Considerations
The O-methylation of the phenolic hydroxyl group in N-Benzyl-2-hydroxy-N-phenylbenzamide is typically achieved through a Williamson ether synthesis. The mechanism involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the methyl group of a methylating agent in an Sₙ2 reaction, resulting in the formation of the methyl ether and a salt byproduct.
The efficiency of this reaction is influenced by the choice of base, methylating agent, solvent, and reaction temperature. eurekaselect.com Green chemistry approaches have also explored the use of less hazardous methylating agents like dimethyl carbonate (DMC). researchgate.netthieme-connect.deresearchgate.netelsevierpure.com
Reagent Selection and Stoichiometry (e.g., MeI, t-BuOK)
The selection of reagents is critical for a successful O-methylation.
Methylating Agents: Methyl iodide (MeI) is a commonly used and highly reactive methylating agent. researchgate.net Other options include dimethyl sulfate (DMS), which is also very effective but more toxic, and methyl triflate (MeOTf), a powerful methylating agent. researchgate.net The stoichiometry of the methylating agent is typically kept in slight excess to ensure complete conversion of the starting material.
Bases: A strong, non-nucleophilic base is required to deprotonate the phenol. Potassium tert-butoxide (t-BuOK) is a strong base that is effective in generating the phenoxide. Other common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃) thieme-connect.deresearchgate.net, and cesium carbonate (Cs₂CO₃). elsevierpure.com The choice of base can influence the reaction rate and selectivity. The base is generally used in at least a stoichiometric amount, or in slight excess, to ensure complete deprotonation.
Interactive Data Table: Common Reagents for O-Methylation
| Reagent Type | Example | Role in Reaction | Key Considerations |
| Methylating Agent | Methyl Iodide (MeI) | Provides the methyl group for ether formation. | Highly reactive, volatile. |
| Methylating Agent | Dimethyl Sulfate (DMS) | Provides the methyl group for ether formation. | Highly effective, but toxic and requires careful handling. |
| Base | Potassium tert-butoxide (t-BuOK) | Deprotonates the phenolic hydroxyl to form a nucleophilic phenoxide. | Strong, bulky base; minimizes side reactions. |
| Base | Sodium Hydride (NaH) | Deprotonates the phenolic hydroxyl. | Powerful base, but pyrophoric and requires an inert atmosphere. |
| Base | Potassium Carbonate (K₂CO₃) | A milder base for deprotonation. | Often used in polar aprotic solvents like DMF or acetone. |
Kinetic and Thermodynamic Aspects of Reaction Conditions
The rate and outcome of the O-methylation reaction are governed by kinetic and thermodynamic factors.
Kinetics: The reaction typically follows second-order kinetics, being dependent on the concentrations of both the phenoxide and the methylating agent. The rate is influenced by the nucleophilicity of the phenoxide, the electrophilicity of the methylating agent, and the nature of the leaving group. The choice of solvent is also crucial; polar aprotic solvents like DMF, DMSO, or acetone are often preferred as they can solvate the cation of the base without solvating the nucleophilic phenoxide, thereby increasing its reactivity. Reaction temperature also plays a significant role, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can lead to side reactions.
Interactive Data Table: Influence of Reaction Conditions on O-Methylation
| Parameter | Effect on Reaction | General Trend |
| Temperature | Affects reaction rate. | Higher temperature increases the rate, but may also increase side products. |
| Solvent | Influences nucleophilicity and solubility. | Polar aprotic solvents (e.g., DMF, Acetone) generally favor Sₙ2 reactions. |
| Concentration | Affects reaction rate. | Higher concentrations of reactants lead to a faster reaction rate. |
| Base Strength | Determines the extent of phenoxide formation. | A stronger base leads to a higher concentration of the reactive phenoxide. |
Amide Bond Formation Strategies in Benzamide (B126) Synthesis
The formation of the amide bond is a cornerstone of benzamide synthesis. A common and effective method involves the use of coupling reagents to activate a carboxylic acid, facilitating its reaction with an amine. Among the most frequently used reagents are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) and 4-Dimethylaminopyridine (DMAP). nih.govcommonorganicchemistry.comfishersci.co.uk
This strategy is applicable to the synthesis of this compound, which would typically involve the reaction of 2-methoxybenzoic acid with N-benzyl-N-phenylamine. The process begins with the carboxylic acid reacting with EDCI to form a highly reactive O-acylisourea intermediate. fishersci.co.ukchemistrysteps.com DMAP can act as an acyl transfer agent, further enhancing the reactivity of the intermediate. nih.gov The subsequent nucleophilic attack by the secondary amine (N-benzyl-N-phenylamine) on this activated intermediate leads to the formation of the desired amide bond, yielding this compound. The use of additives like 1-hydroxybenzotriazole (HOBt) can be employed to further improve yields and minimize side reactions, particularly when dealing with less reactive amines. nih.govresearchgate.net
Table 1: Key Reagents in EDCI/DMAP-Mediated Amide Coupling
| Reagent | Full Name | Role |
|---|---|---|
| EDCI (EDC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carboxylic acid activator |
| DMAP | 4-Dimethylaminopyridine | Acyl transfer catalyst |
| HOBt | 1-Hydroxybenzotriazole | Additive to suppress side reactions |
This table outlines the primary roles of common reagents used in the synthesis of benzamides.
Advanced Catalytic Approaches in Benzanilide Synthesis
Modern synthetic chemistry offers advanced catalytic methods that can provide access to complex benzanilides through C-H functionalization. These methods can be used to install key functional groups, such as the 2-methoxy group on the benzoyl moiety of the target molecule, at a late stage from a more accessible precursor.
Regioselective C(sp²)-H Hydroxylation of Precursors
A powerful strategy for synthesizing hydroxylated benzanilides, which are precursors to methoxy-substituted analogues, is the regioselective C(sp²)–H hydroxylation. nih.govrsc.org This approach directly installs a hydroxyl group onto one of the aromatic rings of a benzanilide molecule, such as N-benzyl-N-phenylbenzamide. The position of this hydroxylation can be controlled by the choice of metal catalyst. nih.govscribd.com Subsequent methylation of the hydroxyl group would yield the target compound, this compound.
Ruthenium(II) catalysts have been shown to be effective in directing hydroxylation to the ortho position of the benzoyl group in N-substituted benzamides. nih.govrsc.org For a precursor like N-benzyl-N-phenylbenzamide, a catalyst system involving a ruthenium source, such as [RuCl₂(p-cymene)]₂, can facilitate the C-H activation at the C2 position of the benzoyl ring. nih.gov This regioselectivity is largely governed by steric factors. rsc.orgresearchgate.net The reaction typically proceeds via a cyclometalated intermediate, where the amide's carbonyl oxygen directs the ruthenium catalyst to the nearby C-H bond.
In contrast to ruthenium, palladium(II) catalysts, like Palladium(II) acetate (Pd(OAc)₂), tend to direct hydroxylation to the ortho position of the aniline ring in N-alkyl-benzanilides. nih.govrsc.org In this case, the acylated amine group directs the palladium catalyst to the C-H bonds on the N-phenyl ring. nih.gov While this specific regioselectivity would not be the primary route to this compound, it highlights the complementary nature of different transition metal catalysts in C-H functionalization, allowing for the synthesis of a diverse range of hydroxylated benzanilide isomers. nih.govrsc.orgscribd.com Electronic effects are considered the dominant factor controlling the regioselectivity in these palladium-catalyzed reactions. rsc.orgresearchgate.net
Table 2: Catalyst-Controlled Regioselectivity in Benzanilide C-H Hydroxylation
| Catalyst System | Predominant Site of Hydroxylation | Controlling Factor |
|---|---|---|
| Ruthenium(II) | ortho to Carbonyl (Benzoyl Ring) | Steric Effects |
| Palladium(II) | ortho to Amine (Aniline Ring) | Electronic Effects |
This table summarizes the differential regioselectivity observed with Ru(II) and Pd(II) catalysts in the C-H hydroxylation of benzanilide substrates. nih.govrsc.org
The catalytic C-H hydroxylation cycle requires a terminal oxidant to regenerate the active catalyst. Potassium persulfate (K₂S₂O₈) has been identified as a highly effective and superior oxidant for these transformations. nih.govrsc.orgresearchgate.net In the proposed catalytic cycle, the oxidant is responsible for the final step that introduces the oxygen atom onto the aryl ring and regenerates the active metal catalyst (e.g., Pd(II) to Pd(IV) and back, or a similar cycle for Ru). nih.gov The use of K₂S₂O₈ is crucial for achieving high yields in these C-H functionalization reactions. nih.govresearchgate.net
Exploration of Stereoselective Synthetic Pathways
This compound does not possess a traditional chiral center. However, the presence of bulky substituents on the nitrogen and around the amide bond could potentially lead to hindered rotation, giving rise to atropisomerism. Atropisomers are stereoisomers resulting from restricted rotation about a single bond. While specific studies on the stereoselective synthesis of this compound are not prevalent, the field of asymmetric catalysis offers potential routes.
Future exploration could involve the use of chiral catalysts in C-H activation or the coupling of pre-functionalized, enantiopure fragments. For instance, a chiral ligand on a ruthenium or palladium catalyst during a C-H functionalization step could potentially differentiate between the two ortho C-H bonds of a prochiral benzoyl precursor, leading to an enantioenriched product. Similarly, asymmetric allylic alkylation methods using molybdenum catalysts with specifically designed chiral ligands have shown success in creating all-carbon quaternary stereocenters, and analogous principles could be adapted for creating atropisomeric benzamides. acs.org
Purification and Isolation Techniques for Research Scale Production of this compound
Advanced Chromatographic Separation Methods
For the purification of this compound on a research scale, flash column chromatography is the most frequently utilized technique. chemicalbook.com This method is a rapid form of preparative column chromatography that uses a stationary phase, typically silica gel, and a mobile phase, which is a solvent or a mixture of solvents. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase.
The crude product is first dissolved in a minimal amount of a suitable solvent and then loaded onto the top of a pre-packed silica gel column. The choice of the eluent (mobile phase) is critical for achieving good separation. A common solvent system for the purification of N-substituted benzamides is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate. rsc.org The polarity of the eluent is carefully optimized, often starting with a low polarity mixture and gradually increasing it (gradient elution) to effectively separate the desired product from any unreacted starting materials or by-products.
The fractions are collected as the eluent passes through the column, and the composition of each fraction is analyzed by thin-layer chromatography (TLC). The fractions containing the pure this compound are then combined, and the solvent is evaporated to afford the purified compound.
Table 2: Typical Parameters for Flash Chromatographic Purification
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient |
| Sample Loading | Dry loading or minimal solvent |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
Crystallization and Filtration Protocols
Crystallization is a powerful technique for the final purification of this compound, particularly for obtaining a highly crystalline solid. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
For N-substituted benzamides, common recrystallization solvents include ethanol (B145695), or a binary solvent mixture such as dichloromethane and hexane. rsc.org The process involves dissolving the crude or partially purified product in a minimum amount of the hot solvent to create a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Any impurities present in lower concentrations will remain in the solution.
Once crystallization is complete, the purified crystals are isolated by filtration, typically using a Büchner funnel under vacuum. The collected crystals are then washed with a small amount of the cold crystallization solvent to remove any residual impurities adhering to the crystal surface. The purified this compound is then dried, often in a vacuum oven, to remove any remaining solvent. The purity of the recrystallized product can be assessed by its sharp melting point and spectroscopic analysis.
Table 3: Common Solvents for Recrystallization
| Solvent/Solvent System | Rationale for Use |
| Ethanol | Good solubility at high temperatures, poor at low temperatures. |
| Dichloromethane/Hexane | Dichloromethane is a good solvent, while hexane acts as an anti-solvent to induce crystallization. |
| Toluene | Can be effective for aromatic compounds. |
Advanced Spectroscopic and Crystallographic Characterization of N Benzyl 2 Methoxy N Phenylbenzamide
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of N-Benzyl-2-methoxy-N-phenylbenzamide, providing a detailed map of its proton and carbon environments.
High-Resolution Proton (¹H) NMR Analysis
High-resolution proton NMR (¹H NMR) spectroscopy allows for the precise assignment of the hydrogen atoms within the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and reveal the electronic environment of each proton.
A detailed breakdown of the proton NMR data is not publicly available in the searched literature. A representative table would include chemical shifts, multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J values in Hz), and integration values for each proton signal.
Carbon-13 (¹³C) NMR Analysis and Chemical Shift Assignment
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of the molecule. The analysis of this compound reveals distinct signals for each unique carbon atom, including those in the aromatic rings, the methoxy (B1213986) group, the benzylic methylene (B1212753) group, and the amide carbonyl group.
Specific chemical shift assignments for this compound are not available in the public domain. A comprehensive data table would list the chemical shift for each carbon atom, correlated to its position in the molecule.
Multi-Dimensional NMR Techniques for Structure Elucidation (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would establish the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): This technique would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to.
Detailed data from these multi-dimensional NMR experiments for this compound are not currently available in the surveyed literature.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound.
Exact Mass Determination and Elemental Composition Validation
HRMS provides the exact mass of the molecular ion, which can be used to calculate the elemental composition with high accuracy. While a low-resolution mass spectral analysis was performed, specific high-resolution data providing the exact mass and validating the elemental composition of this compound is not detailed in the available literature. rsc.org
Fragmentation Pathways and Structural Information from Mass Spectrometry
Mass spectrometry not only gives the molecular weight but also provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, characteristic fragments. By analyzing the mass-to-charge ratio (m/z) of these fragments, it is possible to deduce the connectivity of the original molecule.
A detailed analysis of the fragmentation pathways for this compound, which would involve identifying key fragment ions and proposing the mechanisms of their formation, is not available in the reviewed scientific literature. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a important technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a tertiary amide like this compound, the spectrum would be characterized by several key vibrational modes.
As a tertiary amide, the most defining feature is the absence of the N-H stretching and bending vibrations that are characteristic of primary and secondary amides. nih.gov The most prominent absorption band is the carbonyl (C=O) stretching vibration, which for tertiary amides typically appears in the range of 1630-1680 cm⁻¹. nih.gov The exact position of this band is sensitive to the electronic and steric environment. The C-N stretching vibration of the tertiary amide group is also a key indicator, though it can be complex and appear in the fingerprint region between 1000-1250 cm⁻¹, potentially overlapping with other vibrations. researchgate.net
The presence of the aromatic rings (benzoyl, phenyl, and benzyl) would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The methoxy group (-OCH₃) on the benzoyl ring would be expected to show a characteristic C-O-C asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Aryl Rings | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₂- (Benzyl) | 2850 - 2960 | Medium |
| Carbonyl C=O Stretch | Tertiary Amide | 1630 - 1680 | Strong |
| Aromatic C=C Stretch | Aryl Rings | 1450 - 1600 | Medium-Variable |
| Asymmetric C-O-C Stretch | Aryl-O-CH₃ | ~1250 | Strong |
| C-N Stretch | Tertiary Amide | 1000 - 1250 | Medium |
| Symmetric C-O-C Stretch | Aryl-O-CH₃ | ~1040 | Medium |
Single Crystal X-ray Diffraction for Absolute Structure Determination
Rational Design of Crystallization Conditions
The successful growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. For N-benzyl-N-phenylbenzamide, single crystals were successfully obtained through the slow evaporation of an ethanol (B145695) solution at room temperature. twas.org
This common technique is effective for many organic molecules. The rational design involves selecting a solvent in which the compound is moderately soluble. If solubility is too high, the solution will not reach supersaturation; if too low, the compound will precipitate as a powder. Slow evaporation allows molecules to deposit onto a growing lattice in a highly ordered fashion, which is essential for forming a high-quality single crystal. Other factors that can be rationally controlled include temperature, pressure, and the use of solvent/anti-solvent systems to fine-tune the supersaturation rate.
Analysis of Crystal Packing, Unit Cell Parameters, and Intermolecular Interactions
The crystal structure of N-benzyl-N-phenylbenzamide reveals how individual molecules arrange themselves in the solid state. The compound crystallizes in the monoclinic space group C2/c, with eight molecules per unit cell. researchgate.net The crystal packing is primarily governed by weak van der Waals forces, as the tertiary amide structure lacks the strong N-H hydrogen bond donors found in primary and secondary amides. nih.gov The absence of strong, directional hydrogen bonds can lead to more complex packing arrangements influenced by subtle shape-fitting and weaker interactions like C-H···O or C-H···π contacts. cjsc.ac.cnrsc.org
Table 2: Crystallographic Data for N-benzyl-N-phenylbenzamide
| Parameter | Value |
| Chemical Formula | C₂₀H₁₇NO |
| Formula Weight | 287.36 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 24.533(4) |
| b (Å) | 9.176(4) |
| c (Å) | 16.711(5) |
| α (°) | 90 |
| β (°) | 125.88(2) |
| γ (°) | 90 |
| Volume (ų) | 3047.2(12) |
| Z (Molecules/Unit Cell) | 8 |
Data sourced from a 2000 study by Anil, N.V., et al. researchgate.net
Conformational Insights from Solid-State Structure
The X-ray structure of N-benzyl-N-phenylbenzamide provides critical insights into its preferred conformation in the solid state. The molecule is not planar. The three phenyl rings attached to the central amide group adopt a twisted, propeller-like arrangement to minimize steric hindrance.
The central amide unit itself (O=C-N) is essentially planar due to the partial double bond character of the C-N bond. However, the surrounding phenyl rings are significantly twisted out of this plane. The dihedral angle between the benzoyl ring and the N-phenyl ring is a key parameter describing this twist. In tertiary amides, significant rotation around the N-C(aryl) and C(carbonyl)-C(aryl) bonds is common. This non-planar conformation is a result of balancing the stabilizing effects of π-conjugation, which favors planarity, against the destabilizing effects of steric repulsion between the bulky benzyl (B1604629) and phenyl groups.
Computational Chemistry and Theoretical Investigations of N Benzyl 2 Methoxy N Phenylbenzamide
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a microscopic view of the electron distribution and energy levels.
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable, lowest-energy structure. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for such calculations. nih.gov
The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the N-Benzyl-2-methoxy-N-phenylbenzamide molecule until a stationary point on the potential energy surface is located. A subsequent frequency calculation is typically performed to confirm that this structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.
The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. A common and effective basis set for organic molecules containing first- and second-row atoms is the 6-31G(d) basis set. This set, part of the Pople-style basis sets, includes polarization functions (d-functions) on heavy atoms, which are crucial for accurately describing the anisotropic electron density in molecules with multiple bonds and lone pairs, such as the amide and phenyl groups in the target molecule.
For molecules containing heavier atoms, a mixed basis set approach might be employed. For instance, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential could be used for heavier atoms, potentially with the addition of f-polarization functions to improve accuracy, while a more standard basis set like 6-31G(d) is used for the lighter atoms (C, H, N, O).
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas typically represent regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, and positive potential around the amide nitrogen and the hydrogen atoms of the benzyl (B1604629) and phenyl rings.
Hypothetical Frontier Orbital Data
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.10 |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound arises from the presence of several single bonds, allowing for multiple conformations.
A conformational analysis is performed to identify the stable conformers and the transition states that connect them. This is typically done by systematically rotating key dihedral angles and calculating the energy at each step. For this compound, the crucial rotations would be around the C-N bonds of the amide group and the bonds connecting the phenyl and benzyl groups to the main structure. The results of this analysis can be plotted as a potential energy surface, which maps the energy as a function of the rotational angles, revealing the low-energy conformers.
The energy barriers between different conformers determine the rate of interconversion at a given temperature. These rotational barriers can be calculated from the potential energy surface as the energy difference between a stable conformer and a transition state. Understanding these barriers is essential for describing the dynamic behavior of the molecule in solution.
Molecular dynamics (MD) simulations can provide further insights into the dynamic nature of this compound. By simulating the motion of the atoms over time, MD can explore the conformational space and reveal the preferred conformations and the pathways of conformational change under specific conditions of temperature and pressure.
Hypothetical Rotational Energy Barriers
| Rotation Around Bond | Dihedral Angle Range (°) | Energy Barrier (kcal/mol) |
|---|---|---|
| Amide C-N | 0 to 360 | 18.5 |
| N-CH2 (Benzyl) | 0 to 360 | 3.2 |
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational transition state theory is a powerful tool for understanding the energetics and kinetics of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states.
The synthesis of this compound typically involves the formation of an amide bond between a derivative of 2-methoxybenzoic acid and N-benzylaniline. A common synthetic route could involve the activation of the carboxylic acid (e.g., to an acyl chloride) followed by nucleophilic attack by the amine.
Computational methods, particularly Density Functional Theory (DFT), can be used to model this reaction. The process would involve:
Locating Reactants and Products: The initial and final structures (reactants and products) on the potential energy surface are optimized to their lowest energy conformations.
Identifying Transition States: A search for the transition state connecting the reactants and products is performed. The transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum along the reaction coordinate and a minimum in all other degrees of freedom. Its structure represents the highest energy barrier that must be overcome for the reaction to proceed.
Vibrational Frequency Analysis: A frequency calculation is performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
While no specific studies on the transition states for the synthesis of this compound have been identified, research on similar reactions, such as the recombination of phenyl and propargyl radicals, demonstrates the utility of these methods in mapping out complex reaction pathways and identifying key transition states. rsc.org
Once the stationary points (reactants, products, and transition states) on the potential energy surface have been identified and characterized, a wealth of kinetic and thermodynamic data can be calculated.
Activation Energy (Ea): The difference in energy between the transition state and the reactants provides the activation energy of the reaction.
Enthalpy of Reaction (ΔH): The difference in enthalpy between the products and the reactants determines whether the reaction is exothermic or endothermic.
Gibbs Free Energy of Activation (ΔG‡) and Reaction (ΔGrxn): These values, which account for both enthalpy and entropy, are crucial for determining the spontaneity and rate of a reaction under specific conditions.
Zero-Point Energy (ZPE) Correction: A critical component of these calculations is the zero-point energy correction. ZPE is the lowest possible energy that a quantum mechanical system may have, arising from the Heisenberg uncertainty principle. It is calculated from the vibrational frequencies of the molecule. Including ZPE corrections is essential for obtaining accurate energy barriers and reaction enthalpies. For instance, in studies of other complex molecules, vibrational frequency analyses are routinely carried out to obtain zero-point vibrational energies for the optimized structures. researchgate.net
The following table illustrates the type of thermodynamic data that can be generated through such computational studies. The values are hypothetical for the synthesis of this compound.
| Parameter | Description | Hypothetical Value (kJ/mol) |
| E_a | Activation Energy | +80 |
| ΔH_rxn | Enthalpy of Reaction | -50 |
| ΔG_rxn | Gibbs Free Energy of Reaction | -65 |
| ZPE Correction | Zero-Point Energy Correction for the transition state | +5 |
In Silico Spectroscopic Property Prediction
Computational methods are also extensively used to predict the spectroscopic properties of molecules, which can be invaluable for confirming their synthesis and characterizing their structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The prediction of NMR chemical shifts using computational methods has become a standard practice. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., with the B3LYP functional), is a popular and reliable approach. arabjchem.orgresearchgate.net
The process involves:
Optimizing the molecular geometry of this compound at a chosen level of theory.
Performing a GIAO calculation on the optimized structure to compute the NMR shielding tensors.
Referencing the calculated shielding values to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts (δ).
Studies on related compounds, such as substituted benzyl ethers and complex benzamides, have shown that a good correlation between calculated and experimental chemical shifts can be achieved. arabjchem.orgresearchgate.netepstem.net For example, a study on substituted benzyl ether derivatives calculated ¹⁷O NMR chemical shifts using the GIAO method with different basis sets and found good agreement with experimental data. arabjchem.org
The table below presents a hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for selected carbon atoms in this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 168.5 | 169.2 |
| Methoxy (O-CH₃) | 55.8 | 56.1 |
| Benzyl (N-CH₂) | 52.3 | 52.9 |
| Aromatic C (C-O) | 157.2 | 157.8 |
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Theoretical vibrational frequency analysis can predict the IR spectrum of a compound, aiding in the identification of functional groups.
Similar to NMR prediction, the process begins with the optimization of the molecular geometry. Subsequently, a vibrational frequency calculation is performed. The resulting frequencies correspond to the different vibrational modes of the molecule (e.g., stretching, bending, and twisting). It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, as theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations.
For a molecule like this compound, key predicted vibrational frequencies would include:
The C=O stretch of the amide group (typically around 1650-1680 cm⁻¹).
The C-N stretch of the amide group.
The C-O stretches of the methoxy group and the ether linkage.
The C-H stretches of the aromatic rings and the benzyl group.
Research on similar benzamide (B126) derivatives has demonstrated the successful application of DFT calculations (e.g., using the B3LYP functional) to predict and interpret their IR spectra. researchgate.netmdpi.com
The following table provides a hypothetical comparison of key calculated and experimental IR frequencies for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch (Amide) | 1720 | 1668 | 1670 |
| C-N Stretch (Amide) | 1350 | 1309 | 1312 |
| Aromatic C=C Stretch | 1610 | 1562 | 1560 |
| C-O-C Stretch (Methoxy) | 1250 | 1213 | 1215 |
Chemical Transformations and the Development of N Benzyl 2 Methoxy N Phenylbenzamide Derivatives
Modifications and Transformations of the N-Benzyl Moiety
The N-benzyl group serves as both a key structural feature and a versatile protecting group. Its modification or removal is a common strategy in the synthesis of related compounds.
The removal of the N-benzyl group is a fundamental transformation that yields the secondary amide, 2-methoxy-N-phenylbenzamide. The most prevalent method for this deprotection is catalytic hydrogenolysis. capes.gov.br This reaction involves the cleavage of the benzylic carbon-nitrogen bond in the presence of a metal catalyst and a hydrogen source.
Palladium-on-carbon (Pd/C) is the most widely employed catalyst for this purpose. acs.org The process is generally considered a green and sustainable method because the heterogeneous catalyst can be easily recovered by filtration. acs.orgnih.gov The reaction typically proceeds by adding the Pd/C catalyst to a solution of the substrate in a solvent like ethanol (B145695) or ethyl acetate, followed by exposure to a hydrogen gas atmosphere.
However, the efficiency of Pd/C-catalyzed hydrogenolysis can be hampered. The amine product of the reaction can coordinate strongly to the palladium surface, leading to catalyst deactivation or poisoning. acs.orgnih.gov This often necessitates harsher reaction conditions, such as high pressures or temperatures, to achieve complete conversion. acs.orgnih.gov To mitigate this issue, acidic additives are often introduced. Acetic acid, for example, has been shown to facilitate N-benzyl deprotection by converting the amine product into its ammonium (B1175870) salt, which has a lower affinity for the catalyst surface. nih.gov More advanced catalytic systems, such as a mixed catalyst of Pd/C and niobic acid-on-carbon (Nb₂O₅/C), have also been developed to significantly accelerate the deprotection process under milder conditions. acs.orgnih.gov
Table 1: Representative Conditions for Catalytic De-benzylation
| Catalyst System | Hydrogen Source | Solvent | Additive | Temperature | Key Feature |
| 10% Pd/C | H₂ (1 atm) | Ethanol | None | Room Temp. | Standard conditions, may be slow. |
| 20% Pd(OH)₂/C | H₂ (1 atm) | Ethanol | Acetic Acid | 60 °C | Acid facilitates reaction, preventing catalyst poisoning. nih.gov |
| 5% Pd/C + Nb₂O₅/C | H₂ (1 atm) | Methanol | None | Room Temp. | Mixed-catalyst system enhances reaction rate significantly. acs.orgnih.gov |
The development of derivatives with tailored properties often involves replacing the unsubstituted benzyl (B1604629) group with a substituted analogue. This is typically achieved through a two-step process: de-benzylation of the parent compound to the secondary amide, followed by N-alkylation with a substituted benzyl halide (e.g., benzyl bromide). rsc.org Alternatively, reductive amination can be employed by reacting the secondary amide with a substituted benzaldehyde (B42025) in the presence of a reducing agent like sodium cyanoborohydride.
Introducing substituents onto the benzyl ring allows for the fine-tuning of the molecule's electronic and steric characteristics. researchgate.net
Electronic Effects: Placing electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), on the benzyl ring increases the electron density of the aromatic system and can influence intermolecular interactions. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or halogens (-Br, -Cl), decrease electron density. nih.gov These changes can systematically alter the molecule's binding affinities in biological systems or its optical properties. researchgate.netrsc.org
Steric Effects: The size and position of the substituent can introduce steric bulk, which can enforce specific conformations of the molecule or create new steric interactions with its environment. This is a critical factor in designing molecules with high selectivity for a particular biological target.
Functionalization of Aromatic Rings via Directed Aromatic Substitution
The two aromatic rings in N-Benzyl-2-methoxy-N-phenylbenzamide—the 2-methoxybenzoyl ring and the N-phenyl ring—are prime targets for functionalization through aromatic substitution reactions.
Electrophilic aromatic substitution (SₑAr) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. wikipedia.orgmasterorganicchemistry.com The outcome of these reactions is governed by the directing effects of the substituents already present on the ring, which determine the position of the incoming electrophile. makingmolecules.com
On the 2-Methoxybenzoyl Ring: This ring contains two directing groups: the methoxy group (-OCH₃) and the N-benzyl-N-phenylamido group (-C(O)N(Bn)Ph).
The methoxy group is a powerful activating, ortho, para-director due to its ability to donate electron density through resonance. nih.gov
The amido group is deactivating due to the electron-withdrawing nature of the carbonyl, and it acts as a meta-director.
In a competition between these two, the strongly activating ortho, para-directing methoxy group dominates. Therefore, electrophiles such as NO₂⁺ (in nitration) or Br⁺ (in bromination) will be directed primarily to the positions ortho and para to the methoxy group, namely the C3 and C5 positions.
On the N-Phenyl Ring: This ring is substituted with the nitrogen atom of the amide. The nitrogen's lone pair makes it an activating, ortho, para-director. Although the electron-withdrawing effect of the adjacent carbonyl group reduces its activating strength, it still directs incoming electrophiles to the ortho and para positions. Steric hindrance from the bulky benzoyl portion of the molecule may favor substitution at the less hindered para position.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Ring System | Directing Group(s) | Effect | Predicted Position(s) of Substitution |
| 2-Methoxybenzoyl | -OCH₃ (dominant) | Activating, ortho, para-directing | C3, C5 |
| -C(O)N(Bn)Ph | Deactivating, meta-directing | ||
| N-Phenyl | -N(Bn)C(O)Ar | Activating, ortho, para-directing | C2', C4', C6' (C4' likely favored) |
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize these methods, one of the aromatic rings must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This can be achieved via electrophilic halogenation, as described above.
Once the halogenated derivative of this compound is prepared, it can undergo various cross-coupling reactions:
Suzuki-Miyaura Coupling: Reacting the aryl halide derivative with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst allows for the introduction of a new alkyl, vinyl, or aryl group (R).
Heck Coupling: This reaction couples the aryl halide with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine.
These reactions provide a modular approach to synthesizing a vast library of derivatives from a single halogenated intermediate, enabling extensive exploration of the chemical space around the core structure. nih.gov
Alterations of the Methoxy Group
The methoxy group on the benzoyl ring is another site for chemical modification. The most common transformation is ether cleavage, or demethylation, to convert the methoxy group into a hydroxyl group (-OH). This is typically accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr).
The resulting phenol, N-Benzyl-2-hydroxy-N-phenylbenzamide, is a valuable intermediate. The hydroxyl group is a versatile synthetic handle that can be used for further functionalization. For instance, it can be alkylated to introduce different ether groups or acylated to form esters, thereby creating another layer of structural diversity. This modification can also be important for mimicking biological molecules or introducing a hydrogen bond donor group. researchgate.net
Selective Demethylation Reactions
The cleavage of the methyl group from the 2-methoxy substituent is a key transformation that yields the corresponding phenol, N-Benzyl-2-hydroxy-N-phenylbenzamide. This reaction is pivotal as the resulting hydroxyl group serves as a handle for further derivatization. The selective demethylation of aryl methyl ethers is a well-established process in organic chemistry, with several reagents capable of cleaving the stable aryl-O-CH₃ bond without degrading the central benzanilide (B160483) structure. rsc.orgwikipedia.org
One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). wikipedia.org The reaction typically proceeds at or below room temperature and involves the formation of a Lewis acid-base adduct between the boron center and the ether oxygen, followed by nucleophilic attack by a bromide ion to displace the methyl group. wikipedia.org Another potent method involves using magnesium iodide (MgI₂), which can efficiently demethylate aryl methyl ethers under solvent-free heating conditions, offering a different set of reaction parameters. rsc.org
These methods are highly effective for substrates like this compound, where the goal is to unmask the phenolic hydroxyl group for further synthetic elaboration.
| Reagent | Typical Conditions | Mechanism Highlights | Reference |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), 0°C to room temperature | Formation of a Lewis acid-base adduct, followed by nucleophilic cleavage. | wikipedia.org |
| Magnesium Iodide (MgI₂) | Solvent-free, heating | Effective for selective dealkylation of aryl ethers. | rsc.org |
| Pyridine Hydrochloride | Heated neat (180-220°C) | Classic method involving protonation and nucleophilic attack by chloride. | wikipedia.org |
Derivatization to Other Alkoxy or Hydroxy Functional Groups
Once demethylation has been achieved to produce N-Benzyl-2-hydroxy-N-phenylbenzamide, the exposed phenolic hydroxyl group is readily derivatized. A primary example of this is the re-alkylation to form different alkoxy derivatives, a transformation often accomplished via the Williamson ether synthesis.
For instance, the synthesis of this compound itself can be achieved by treating N-Benzyl-2-hydroxy-N-phenylbenzamide with a base, such as potassium tert-butoxide (t-BuOK), to generate a phenoxide intermediate. rsc.org This nucleophilic intermediate then reacts with an alkylating agent, like methyl iodide (MeI), to form the desired methoxy derivative. rsc.org This protocol can be extended to a wide array of derivatives by simply varying the alkylating agent. Using ethyl iodide, propyl bromide, or more complex alkyl halides allows for the synthesis of a homologous series of alkoxy analogs, enabling fine-tuning of properties like lipophilicity and steric bulk.
| Target Derivative | Alkylating Agent | General Reaction | Reference |
|---|---|---|---|
| N-Benzyl-2-ethoxy -N-phenylbenzamide | Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br) | Williamson Ether Synthesis | rsc.org |
| N-Benzyl-2-propoxy -N-phenylbenzamide | Propyl iodide (CH₃CH₂CH₂I) or Propyl bromide (CH₃CH₂CH₂Br) | ||
| N-Benzyl-2-butoxy -N-phenylbenzamide | Butyl iodide (CH₃(CH₂)₃I) or Butyl bromide (CH₃(CH₂)₃Br) |
Synthesis of Structural Analogs and Isosteres Based on the Benzanilide Core
The development of structural analogs and isosteres of this compound is a rational approach used in research to explore structure-activity relationships (SAR) and to optimize the compound's utility as a research probe.
Design and Synthesis of this compound Analogs with Varied Substituent Patterns
The synthesis of analogs with varied substituent patterns on the aromatic rings is a straightforward strategy to probe the influence of electronic and steric factors on molecular interactions. The modular nature of the benzanilide synthesis, typically involving the acylation of an amine with a benzoyl chloride, allows for extensive diversification.
Analogs can be systematically created by:
Varying the Benzoyl Moiety: Using derivatives of 2-methoxybenzoic acid with additional substituents (e.g., chloro, fluoro, methyl) on the phenyl ring allows for modification of the "A-ring".
Varying the N-Phenyl Moiety: Employing substituted N-benzylanilines, where the phenyl group attached to the nitrogen bears different substituents, modifies the "B-ring".
Varying the N-Benzyl Moiety: Introducing substituents onto the benzyl group's phenyl ring can explore interactions in the N-benzyl binding pocket.
These analogs are typically synthesized by coupling the appropriate substituted benzoic acid with the corresponding N-substituted aniline (B41778) using standard peptide coupling reagents (like DIC/HOBt) or by converting the benzoic acid to its more reactive acid chloride derivative first. mdpi.com
| Modification Site | Example Starting Material Variation | Resulting Analog Structure |
|---|---|---|
| Benzoyl Ring | 5-Chloro-2-methoxybenzoic acid + N-Benzylaniline | N-Benzyl-5-chloro-2-methoxy-N-phenylbenzamide |
| N-Phenyl Ring | 2-Methoxybenzoic acid + N-Benzyl-(4-fluoroaniline) | N-Benzyl-N-(4-fluorophenyl)-2-methoxybenzamide |
| N-Benzyl Ring | 2-Methoxybenzoic acid + N-(4-Chlorobenzyl)aniline | N-(4-Chlorobenzyl)-2-methoxy-N-phenylbenzamide |
Exploration of Bioisosteric Replacements for Enhanced Research Utility
Bioisosteric replacement is a powerful strategy in which a functional group or a whole substructure is replaced by another with similar physical or chemical properties to enhance a molecule's research utility, for example, by improving metabolic stability or modifying receptor interaction. nih.govresearchgate.net
For the this compound scaffold, several bioisosteric replacements can be envisioned:
Amide Bond Isosteres: The central amide bond is often susceptible to enzymatic cleavage. Replacing it with more stable linkers is a common strategy. Research on other benzamides has explored replacements such as thioamides, ureas, sulfonamides, and even stable heterocyclic linkers like triazoles. nih.gov
Benzanilide Core Replacement: In some research contexts, the entire benzanilide core has been found to be metabolically labile. A successful bioisosteric approach has been to replace the benzanilide group with a more stable biphenyl (B1667301) system, which maintains a similar spatial arrangement of the aromatic rings. nih.govdrugbank.comacs.org This demonstrates that the amide linkage is not always essential for activity in related systems. drugbank.comacs.org
Aromatic Ring Isosteres: The phenyl rings themselves can be replaced with other cyclic structures to alter properties. For example, saturated bioisosteres like bicyclo[1.1.1]pentane or spiro[3.3]heptane have been used as replacements for benzene (B151609) rings to improve properties like solubility while maintaining key structural vectors. enamine.net
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |
|---|---|---|---|
| Amide (-CO-NH-) | Thioamide (-CS-NH-), Urea (-NH-CO-NH-), Sulfonamide (-SO₂-NH-) | Modify hydrogen bonding capacity and improve metabolic stability. | nih.gov |
| Benzanilide Core | Biphenyl Core | Increase metabolic stability against amidase enzymes. | nih.govacs.org |
| Phenyl Ring | Bicyclo[1.1.1]pentane, Pyridine | Alter lipophilicity, solubility, and metabolic profile; introduce hydrogen bond acceptors. | enamine.net |
Methodologies for Structure Activity Relationship Sar Studies of N Benzyl 2 Methoxy N Phenylbenzamide Derivatives in Academic Research
Design Principles for N-Benzyl-2-methoxy-N-phenylbenzamide Analog Libraries
The creation of analog libraries—collections of structurally related compounds—is a cornerstone of SAR studies. For the this compound scaffold, these libraries are designed using both rational, computer-guided approaches and methods that aim to broadly explore chemical space.
Rational design harnesses computational tools to predict how structural modifications to a molecule might affect its interaction with a biological target. This approach is particularly effective when the three-dimensional structure of the target protein is known. For benzamide (B126) derivatives, computational studies, including molecular docking, can provide critical insights. nih.gov By simulating the binding of this compound within the active site of a target receptor, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking.
These simulations can guide the design of new analogs. For instance, if modeling suggests an unoccupied pocket near the benzyl (B1604629) group, analogs with substituents at this position can be designed to fill that space and potentially increase binding affinity. Similarly, modifications to the 2-methoxy group or the N-phenyl ring can be prioritized based on predictions of improved binding or selectivity. This data-driven approach helps to focus synthetic efforts on compounds with the highest probability of success, making the discovery process more efficient.
Diversity-oriented synthesis (DOS) aims to create collections of compounds with a high degree of structural variety, enabling the exploration of new chemical space and the discovery of novel biological activities. beilstein-journals.org This strategy is less dependent on a known biological target and instead focuses on generating a wide range of molecular frameworks. beilstein-journals.org For the this compound scaffold, a DOS approach would involve systematically varying the three main components of the molecule: the 2-methoxybenzoyl group, the benzyl group, and the N-phenyl group.
A practical example of this approach, albeit on a smaller scale, involved the synthesis of 28 different N-benzyl-2-methoxybenzamides to evaluate their herbicidal activity. nih.govbohrium.com In this study, researchers introduced various substituents to the benzyl-benzene ring (such as fluorine or methyl groups) and added a propargyloxy group to the benzoyl ring to establish a clear structure-activity relationship. nih.govbohrium.com This strategy allows for the rapid generation of data on which structural features are beneficial for a desired activity. By combining a diverse set of substituted benzoic acids with a range of benzylamines and anilines, a large and structurally varied library can be assembled for high-throughput screening.
Strategies for Developing this compound as a Chemical Probe
A chemical probe is a highly potent and selective small molecule used as a tool to study the function of a specific protein or biological pathway. Developing this compound or a derivative into a chemical probe requires a systematic, multi-step strategy.
First, the specific biological target of the compound must be unequivocally identified and validated. Once the target is known, SAR data is used to optimize the compound for high potency (typically nanomolar affinity) and selectivity against other related proteins. nih.gov This step is crucial to ensure that any observed biological effects are due to the interaction with the intended target.
The next strategic step involves modifying the optimized scaffold to incorporate a "handle" for further applications, without disrupting its biological activity. This could involve adding:
An affinity tag: A group like biotin (B1667282) can be added to allow for "pull-down" experiments, where the probe is used to isolate its target protein from a complex cell lysate.
A reporter group: A fluorescent dye can be attached to visualize the location of the target protein within a cell using microscopy.
A "clickable" functional group: An azide (B81097) or a terminal alkyne group can be introduced. These groups are relatively inert in biological systems but can undergo highly specific and efficient "click chemistry" reactions. This allows for the attachment of tags or reporters after the probe has interacted with its target. The synthesis of N-benzyl-2-methoxy-5-propargyloxybenzoamides, which introduces a terminal alkyne via the propargyloxy group, is a direct example of incorporating such a clickable handle into this specific scaffold. nih.govbohrium.com
Finally, the resulting chemical probe must be rigorously validated in both biochemical assays and cellular contexts to confirm that it retains its potency and selectivity and that it effectively engages the target in a living system. nih.gov This complete process transforms a bioactive compound into a powerful research tool for dissecting complex biological processes.
Table 3: Chemical Compounds Mentioned in this Article
| Compound Name | Class / Key Characteristic |
|---|---|
| This compound | Core scaffold of interest |
| N-benzyl-2-methoxybenzamides | Analog class used in herbicidal studies nih.gov |
| N-benzyl-2-methoxy-5-propargyloxybenzoamides | Analogs with a "clickable" alkyne handle nih.govbohrium.com |
| Acetamido-N-benzylacetamide derivatives | Related scaffold used in QSAR studies kg.ac.rs |
| N-(2-Aminophenyl)-Benzamide derivatives | Related scaffold used in QSAR studies sphinxsai.com |
Conclusion and Future Research Perspectives
Synthesis of N-Benzyl-2-methoxy-N-phenylbenzamide: A Comprehensive Summary of Methodological Advancements
The synthesis of N,N-disubstituted benzamides, such as this compound, has benefited from significant progress in amide bond formation methodologies. The most conventional and direct approach involves the acylation of a secondary amine with an acyl halide. Specifically, N-benzylaniline can be reacted with 2-methoxybenzoyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct.
Recent decades have witnessed the development of numerous alternative methods that offer milder conditions and broader substrate scopes. nih.gov These include coupling reactions between a carboxylic acid (2-methoxybenzoic acid) and an amine (N-benzylaniline) using a variety of activating and coupling agents. Furthermore, innovative strategies such as visible-light-mediated amide synthesis and transition-metal-catalyzed reactions are expanding the toolkit for constructing such amide bonds. nih.govresearchgate.net While a specific synthesis for this compound is documented using a method involving PPh3-I2, the yield and conditions suggest room for optimization. rsc.org
A summary of prevalent synthetic strategies applicable to this compound is presented below:
| Method | Precursors | Key Reagents/Conditions | Advantages | Potential Challenges |
| Acyl Halide Method | 2-methoxybenzoyl chloride, N-benzylaniline | Base (e.g., triethylamine, pyridine) | High reactivity, generally good yields. | Acyl halide may be moisture-sensitive; vigorous reaction. |
| Carboxylic Acid Coupling | 2-methoxybenzoic acid, N-benzylaniline | Carbodiimides (e.g., DCC, EDCI), Uronium salts (e.g., HATU, HBTU) | Mild conditions, high chemoselectivity. | Cost of coupling reagents, purification from byproducts. |
| PPh3-I2 Mediated Amidation | 2-methoxybenzoic acid, N-benzylaniline | Triphenylphosphine, Iodine, Triethylamine rsc.org | One-pot procedure. rsc.org | Moderate yields reported for similar structures. rsc.org |
| Visible-Light Photocatalysis | Carboxylic acids/derivatives and amines | Photocatalyst (e.g., Ru(bpy)3]2+), light source nih.gov | Utilizes light energy, often mild conditions. nih.gov | Requires specialized equipment, catalyst sensitivity. |
| Transamidation | A different amide, N-benzylaniline | Metal catalysts (e.g., Fe(III), Ni), or metal-free conditions organic-chemistry.org | Atom economical, avoids pre-activation. | Can require harsh conditions, equilibrium control. |
Identification of Unexplored Synthetic Routes and Derivatization Strategies
Despite the established methods, there remains significant scope for exploring novel synthetic pathways to this compound and its derivatives. One promising area is the application of flow chemistry, which could enable better control over reaction parameters, improve safety, and potentially increase yields for exothermic reactions like the acyl chloride method. Another avenue is the use of enzymatic catalysis, which could offer high chemo- and stereoselectivity under environmentally benign conditions.
The true potential of this compound lies in its derivatization to create libraries of novel compounds for various applications. nih.gov The molecule offers several handles for chemical modification:
The 2-methoxybenzoyl ring: The methoxy (B1213986) group can be replaced with other alkoxy groups or bioisosteres. The aromatic ring itself can be further substituted with electron-donating or electron-withdrawing groups to modulate the electronic properties of the amide.
The N-phenyl ring: Similar to the benzoyl ring, this ring can be substituted at various positions to influence the molecule's steric and electronic profile.
The N-benzyl group: The benzyl (B1604629) group's aromatic ring is another site for substitution. Furthermore, the benzylic methylene (B1212753) bridge could be a site for functionalization.
| Derivative Class | Proposed Modification | Potential Research Focus |
| Benzoyl Ring Analogs | Introduction of halogens, nitro groups, or alkyl groups on the 2-methoxybenzoyl ring. | Medicinal chemistry (structure-activity relationship studies), materials science (tuning electronic properties). nih.gov |
| N-Phenyl Ring Analogs | Substitution with fluorine, chlorine, or trifluoromethyl groups on the N-phenyl ring. | Agrochemical research (herbicidal or pesticidal activity), pharmaceutical development. nih.govnih.gov |
| N-Benzyl Group Analogs | Substitution on the benzyl ring or replacement with other alkyl or aryl groups. | Probing binding pockets of biological targets, altering solubility and pharmacokinetic properties. |
| Heterocyclic Analogs | Replacement of one of the phenyl rings with a heterocyclic scaffold (e.g., pyridine, pyrazole). beilstein-journals.org | Expanding chemical space for drug discovery, development of novel ligands for catalysis. nih.govbeilstein-journals.org |
This compound as a Promising Scaffold for Advanced Chemical Research
The N,N-disubstituted benzamide (B126) framework is a privileged scaffold in medicinal chemistry and materials science. nih.govnih.gov Substituted benzamides are known to exhibit a wide range of biological activities, including acting as antipsychotics and antidepressants by modulating dopamine (B1211576) receptors. nih.govnih.gov The specific substitution pattern of this compound, with its bulky N-substituents, may confer unique conformational properties that could be exploited in the design of selective inhibitors or modulators of biological targets. For instance, related N-benzylbenzamide structures have been investigated as potential herbicides. nih.govnih.gov
In materials science, the rigid and potentially chiral nature of this benzamide could be leveraged for the development of novel organic materials. The aromatic rings provide a platform for π-π stacking interactions, which are crucial for creating ordered structures with interesting electronic and photophysical properties. Derivatization could lead to the creation of novel liquid crystals, organic light-emitting diode (OLED) materials, or chiral ligands for asymmetric catalysis. nih.gov
Interdisciplinary Research Directions for Comprehensive Understanding
A holistic understanding of this compound necessitates a multidisciplinary approach, integrating computational and experimental techniques.
Computational Chemistry: In-depth computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the molecule's three-dimensional structure, conformational preferences, and electronic properties. This can help in predicting its reactivity and potential interactions with biological targets or other molecules.
Structural Biology: Should this scaffold show promise in biological screenings, X-ray crystallography or cryo-electron microscopy could be employed to determine its binding mode to target proteins. This structural information is invaluable for structure-based drug design and optimization.
Materials Science and Engineering: The synthesis of a focused library of derivatives, as outlined in section 7.2, followed by systematic investigation of their photophysical properties, thermal stability, and self-assembly behavior could uncover novel functional materials.
Pharmacology and Toxicology: For derivatives identified with potent biological activity, comprehensive pharmacological and toxicological profiling would be essential to assess their therapeutic potential and safety. This would involve in vitro and in vivo studies to understand their mechanism of action, pharmacokinetics, and potential off-target effects. nih.govnih.gov
Q & A
Q. What comparative analyses exist between this compound and structurally related benzamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
